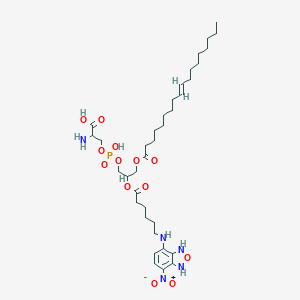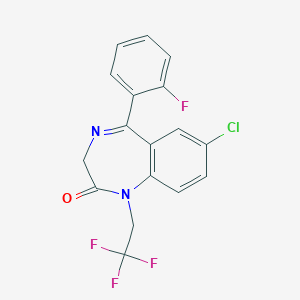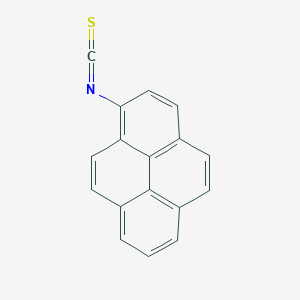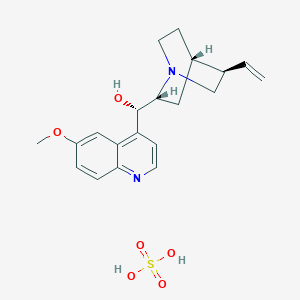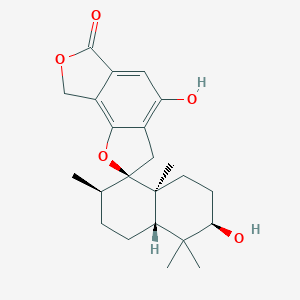
Stachybotrolide
描述
Stachybotrolide is an organic compound produced by the fungus Stachybotrys alternans. It is a cyclic diterpene compound with a unique chemical structure and notable biological activity. This compound is known for its antimicrobial properties, making it a subject of interest in various scientific research fields .
准备方法
Stachybotrolide is typically prepared through extraction or fermentation from fungi of the genus Stachybotrys. The extraction method involves solvent extraction and column chromatography, followed by chemical synthesis to obtain the target compound . The process is complex and requires specialized techniques and experimental conditions.
化学反应分析
Stachybotrolide undergoes various chemical reactions, including acetylation and reduction reactions. For instance, derivatives such as stachybotrydial diacetate and stachybotramide triacetate are prepared by acetylation and reduction reactions . Common reagents used in these reactions include acetic anhydride and reducing agents. The major products formed from these reactions are derivatives with modified functional groups, which are useful for structure elucidation and biological activity studies .
科学研究应用
Stachybotrolide has several scientific research applications due to its antimicrobial activity. It is used in the development of biopesticides and has shown inhibitory effects on various bacteria, fungi, and viruses . Additionally, it is studied for its potential use in medicine, particularly in the development of new antimicrobial agents. Its unique chemical structure also makes it a valuable compound for research in organic chemistry and natural product synthesis .
作用机制
The mechanism of action of Stachybotrolide involves its interaction with microbial cell membranes, leading to the disruption of cell membrane integrity and inhibition of microbial growth . The molecular targets and pathways involved in its antimicrobial activity are still under investigation, but it is believed to interfere with essential cellular processes in microorganisms.
相似化合物的比较
Stachybotrolide is similar to other secondary metabolites produced by fungi, such as trichothecenes, triprenyl phenols, and polyketides . its unique cyclic diterpene structure and specific biological activities distinguish it from these compounds. Similar compounds include stachybotrydial diacetate, stachybotramide triacetate, and spirobenzofurandialcohol .
属性
IUPAC Name |
(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[3,4-g][1]benzofuran]-6'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O5/c1-12-5-6-17-21(2,3)18(25)7-8-22(17,4)23(12)10-14-16(24)9-13-15(19(14)28-23)11-27-20(13)26/h9,12,17-18,24-25H,5-8,10-11H2,1-4H3/t12-,17+,18-,22+,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNSYAPUOMHZDE-RCJATNNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)COC5=O)O)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)COC5=O)O)(CC[C@H](C2(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Stachybotrolide a potential candidate for combating MRSA infections?
A1: Research indicates that this compound exhibits potent antibacterial activity against MRSA. [] This is particularly relevant as MRSA infections are a significant health concern due to the bacteria's ability to develop resistance to multiple antibiotics. The emergence of antibiotic resistance makes traditional treatment approaches less effective, creating an urgent need for novel therapeutic options.
Q2: What do we know about how this compound works against MRSA?
A2: While the precise mechanism of action of this compound against MRSA remains to be fully elucidated, it's suggested that the compound might exert its effect by inhibiting the formation of biofilms. [] Biofilms are complex communities of bacteria encased within a self-produced matrix, which provides them with enhanced protection against antibiotics and the host's immune system. By disrupting biofilm formation, this compound could potentially render MRSA more susceptible to conventional antibiotics and enhance the body's natural immune response. Further research is necessary to confirm this mechanism of action and explore other potential pathways.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid](/img/structure/B148681.png)
